Bromal trifluoroacetamide Bromal trifluoroacetamide
Brand Name: Vulcanchem
CAS No.: 1476-44-4
VCID: VC20954189
InChI: InChI=1S/C4H3Br3F3NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13)
SMILES: C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O
Molecular Formula: C4H3Br3F3NO2
Molecular Weight: 393.78 g/mol

Bromal trifluoroacetamide

CAS No.: 1476-44-4

Cat. No.: VC20954189

Molecular Formula: C4H3Br3F3NO2

Molecular Weight: 393.78 g/mol

* For research use only. Not for human or veterinary use.

Bromal trifluoroacetamide - 1476-44-4

Specification

CAS No. 1476-44-4
Molecular Formula C4H3Br3F3NO2
Molecular Weight 393.78 g/mol
IUPAC Name 2,2,2-trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide
Standard InChI InChI=1S/C4H3Br3F3NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13)
Standard InChI Key YPRWUHITXSFUFV-UHFFFAOYSA-N
SMILES C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O
Canonical SMILES C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O

Introduction

Structural and Physicochemical Characteristics

Molecular Structure and Nomenclature

Bromal trifluoroacetamide is also known as 2,2,2-trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide. Its structure comprises a trifluoroacetamide backbone linked to a tribromoethyl group, creating a molecule with both electron-withdrawing fluorine atoms and bromine substituents. The SMILES notation (C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O) and InChIKey (YPRWUHITXSFUFV-UHFFFAOYSA-N) provide precise identification.

Table 1: Key Identifiers for Bromal Trifluoroacetamide

PropertyValue/DescriptionSource
CAS Registry Number1476-44-4
Molecular FormulaC₄H₃Br₃F₃NO₂
Molecular Weight393.78 g/mol
IUPAC Name2,2,2-Trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide
SMILESC(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O
InChIKeyYPRWUHITXSFUFV-UHFFFAOYSA-N

Physicochemical Properties

Synthesis and Preparation Methods

General Synthetic Strategies

The synthesis of bromal trifluoroacetamide likely involves reactions between tribromoacetaldehyde derivatives and trifluoroacetamide precursors. Tribromoacetaldehyde (C₂HBr₃O) is a known intermediate in brominated organic synthesis, while trifluoroacetamide can be generated via the reaction of trifluoroacetic acid with ammonia or amines .

Table 2: Hypothetical Synthesis Pathways for Bromal Trifluoroacetamide

StepReactants/ReagentsConditionsExpected Outcome
1. Formation of TribromoacetaldehydeBromine, AcetaldehydeAcidic conditions, heatingGeneration of C₂HBr₃O
2. Trifluoroacetamide SynthesisTrifluoroacetic acid, AmmoniaCoupling agents (e.g., T3P)Formation of CF₃CONH₂
3. Condensation ReactionTribromoacetaldehyde, TrifluoroacetamideBase catalysis, solvent (e.g., THF)N-alkylation to form the target compound

Table 3: Optimized Reaction Conditions for Trifluoromethylated Compounds

ParameterOptimal Range/ValueOutcome
Temperature40–60°CHigh isolated yields
Residence Time10–15 minutesEnhanced reaction efficiency
Reagent StoichiometryTFAA:TEA = 2.4:2.6Quantitative yields (>99%)
Pressure6 barPrevents reagent evaporation
PrecautionDetails
StorageCool, dry place away from incompatible materials
Personal Protective EquipmentLab coat, gloves, goggles, and a well-ventilated fume hood
DisposalIncineration or chemical waste treatment facilities

Research Gaps and Future Directions

Unexplored Synthetic Pathways

Current literature lacks direct studies on bromal trifluoroacetamide. Future work could focus on:

  • Catalytic Trifluoromethylation: Leveraging palladium catalysts for efficient CF₃ group installation, as demonstrated in aryl chloride trifluoromethylation .

  • Green Chemistry Approaches: Developing solvent-free or aqueous-phase reactions to reduce environmental impact.

Biological Activity Screening

Given the compound’s structural complexity, bioassays to evaluate antimicrobial or anticancer activity would be valuable. For example:

  • Biofilm Inhibition: Testing against Pseudomonas aeruginosa or Staphylococcus aureus biofilms using methods from pilicide studies .

  • Cytotoxicity Profiling: Assessing activity against cancer cell lines to identify potential therapeutic leads.

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